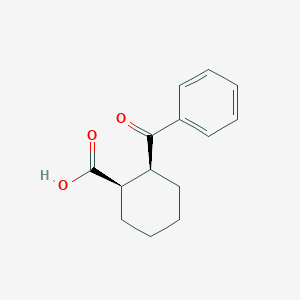

cis-2-Benzoyl-1-cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

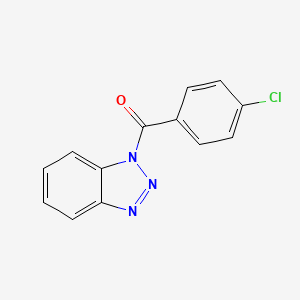

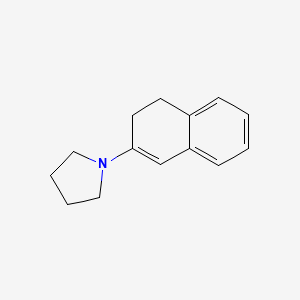

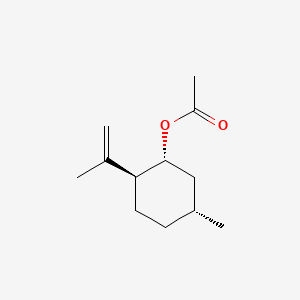

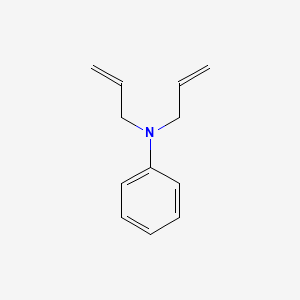

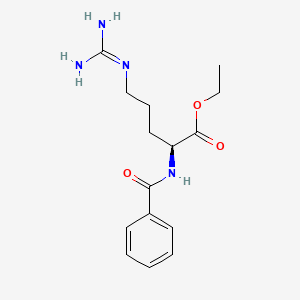

The molecular structure of cis-2-Benzoyl-1-cyclohexanecarboxylic acid consists of a benzoyl group attached to a cyclohexane ring, which also carries a carboxylic acid group. The exact structure is not provided in the search results.Chemical Reactions Analysis

The AlCl3 catalysed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid results in the product, t-5-phenyl-c-2-benzoyl-r-1-cyclohexanecarboxylic acid . The 2-trans epimer of this product can be obtained by treating it with NaOH .Scientific Research Applications

1. Heterocyclic Compound Synthesis

Cis-2-Benzoyl-1-cyclohexanecarboxylic acid has been utilized in the synthesis of various heterocyclic compounds. For instance, its addition to benzene results in the formation of c-2-benzoyl-t-5-phenyl-r-1-cyclohexanecarboxylic acid, which is a precursor for creating saturated tricyclic or partially saturated tetra- and pentacyclic hetero derivatives containing an isoindolone moiety. This demonstrates its role in complex organic synthesis and heterocycle construction (Sohár et al., 1996).

2. Stereochemical Analysis

The compound has been significant in stereochemical studies, particularly in understanding the structure and conformation of isomeric compounds. Research involving the AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid has been pivotal in elucidating structures and conformational assignments through NMR spectroscopy. This is crucial for understanding molecular geometry and behavior in various chemical contexts (Klika et al., 2000).

3. Isoindole-Fused Heterocycle Preparation

The preparation of saturated isoindole-fused heterocycles is another significant application. Reactions involving this compound have led to the creation of diverse diastereomeric isoindolo derivatives, demonstrating its utility in the field of organic chemistry and the synthesis of complex molecules (Stájer et al., 2002).

4. Asymmetric Strecker Synthesis

In the asymmetric syntheses of amino acids, this compound plays a vital role. It has been used in the synthesis of trans-1,2-diaminocyclohexanecarboxylic acids with high enantiomeric excess. This highlights its importance in the stereoselective synthesis of biologically relevant compounds (Fondekar et al., 2002).

5. Photoisomerization Studies

This compound has been studied for its photoisomerization properties. Research on the interconversion of cis and trans isomers of related compounds in alkaline solutions provides insights into the photophysical and photochemical behaviors of these types of compounds, which is relevant in various fields including material science and photopharmacology (Brown & Neumer, 1966).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of cis-2-Benzoyl-1-cyclohexanecarboxylic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Cyclohexene", "Benzoyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of cis-1,2-cyclohexanediol\nBenzene is reacted with cyclohexene in the presence of a catalytic amount of copper sulfate and sodium acetate to form cis-1,2-cyclohexanediol.", "Step 2: Synthesis of cis-1,2-cyclohexanedicarboxylic acid\nCis-1,2-cyclohexanediol is oxidized with hydrogen peroxide in the presence of sulfuric acid to form cis-1,2-cyclohexanedicarboxylic acid.", "Step 3: Synthesis of cis-2-Benzoyl-1-cyclohexanecarboxylic acid\nCis-1,2-cyclohexanedicarboxylic acid is reacted with benzoyl chloride in the presence of sodium hydroxide and sodium bicarbonate to form cis-2-Benzoyl-1-cyclohexanecarboxylic acid." ] } | |

CAS No. |

6939-99-7 |

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

(1S,2R)-2-benzoylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12+/m1/s1 |

InChI Key |

FLPQLUGZLPSVOG-NEPJUHHUSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O |

SMILES |

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)